molecular formula C9H18N2O3 B11173303 N-(3-methoxypropyl)morpholine-4-carboxamide

N-(3-methoxypropyl)morpholine-4-carboxamide

Cat. No.: B11173303
M. Wt: 202.25 g/mol
InChI Key: USKDPRVPNZOMJW-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)morpholine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a carboxamide group attached to a 3-methoxypropyl chain.

Preparation Methods

The synthesis of N-(3-methoxypropyl)morpholine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 3-methoxypropylamine in the presence of a carboxylating agent. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N-(3-methoxypropyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-methoxypropyl)morpholine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(3-methoxypropyl)morpholine-4-carboxamide can be compared with other similar compounds, such as N-phenylmorpholine-4-carboxamide and N-acyl-morpholine-4-carbothioamides . These compounds share the morpholine ring structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis, while its potential biological activities open up avenues for therapeutic applications. Further research is needed to fully explore its capabilities and develop new applications.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

N-(3-methoxypropyl)morpholine-4-carboxamide

InChI

InChI=1S/C9H18N2O3/c1-13-6-2-3-10-9(12)11-4-7-14-8-5-11/h2-8H2,1H3,(H,10,12)

InChI Key

USKDPRVPNZOMJW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)N1CCOCC1

Origin of Product

United States

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